molecular formula C15H20O4 B14266788 5-(2-Formyl-5-methylphenoxy)-2,2-dimethylpentanoic acid CAS No. 188611-41-8

5-(2-Formyl-5-methylphenoxy)-2,2-dimethylpentanoic acid

Cat. No.: B14266788
CAS No.: 188611-41-8
M. Wt: 264.32 g/mol
InChI Key: OOEZTCQWOJWGMV-UHFFFAOYSA-N
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Description

5-(2-Formyl-5-methylphenoxy)-2,2-dimethylpentanoic acid is an organic compound with a complex structure, featuring both aldehyde and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Formyl-5-methylphenoxy)-2,2-dimethylpentanoic acid typically involves the reaction of 2-formyl-5-methylphenol with 2,2-dimethylpentanoic acid under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Formyl-5-methylphenoxy)-2,2-dimethylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: 5-(2-Carboxy-5-methylphenoxy)-2,2-dimethylpentanoic acid.

    Reduction: 5-(2-Hydroxymethyl-5-methylphenoxy)-2,2-dimethylpentanoic acid.

    Substitution: Various substituted phenoxy derivatives depending on the reagents used.

Scientific Research Applications

5-(2-Formyl-5-methylphenoxy)-2,2-dimethylpentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Formyl-5-methylphenoxy)-2,2-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Formyl-5-methoxyphenoxy)acetic acid: Similar structure with a methoxy group instead of a methyl group.

    2-Formyl-5-methyl-benzoic acid: Similar structure but lacks the phenoxy and dimethylpentanoic acid moieties.

Properties

CAS No.

188611-41-8

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

5-(2-formyl-5-methylphenoxy)-2,2-dimethylpentanoic acid

InChI

InChI=1S/C15H20O4/c1-11-5-6-12(10-16)13(9-11)19-8-4-7-15(2,3)14(17)18/h5-6,9-10H,4,7-8H2,1-3H3,(H,17,18)

InChI Key

OOEZTCQWOJWGMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C=O)OCCCC(C)(C)C(=O)O

Origin of Product

United States

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